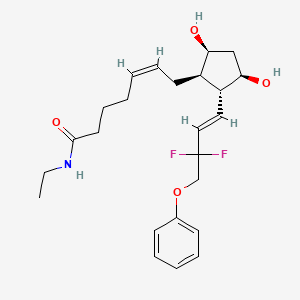
Tafluprost ethyl amide
Overview
Description
Tafluprost ethyl amide: is a prostaglandin derivative known for its ability to reduce intraocular pressure and influence eyelash growth. It is commonly used in anti-glaucoma eye drops and cosmetics .
Mechanism of Action
Mode of Action
Tafluprost ethyl amide acts as a prostanoid selective FP receptor agonist . It has a high affinity for the FP receptor, approximately 12 times higher than that of the carboxylic acid of latanoprost . By binding to this receptor, this compound triggers a series of biochemical reactions that lead to increased outflow of aqueous humor .
Biochemical Pathways
The main biochemical pathway affected by this compound is the uveoscleral outflow pathway . This pathway is responsible for draining the aqueous humor from the eye. By increasing the outflow of aqueous humor, this compound effectively reduces intraocular pressure .
Pharmacokinetics
This compound is an ester prodrug that is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, Tafluprost acid . This metabolite is further metabolized via fatty acid β-oxidation and phase II conjugation . Plasma concentrations of Tafluprost acid peak about 10 minutes after instillation of 1 drop of 0.0015% solution .
Result of Action
The primary result of this compound’s action is a reduction in intraocular pressure (IOP) . This is achieved by increasing the outflow of aqueous humor from the eyes . In addition to its IOP-lowering effect, this compound also influences eyelash growth .
Action Environment
The action of this compound is influenced by the environment within the eye. As a lipophilic ester, it easily penetrates the cornea . The onset of action is 2 to 4 hours after application, the maximal effect is reached after 12 hours, and ocular pressure remains lowered for at least 24 hours . Environmental factors such as the pH and osmolality of the eye can potentially influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Tafluprost ethyl amide interacts with the FP receptor, a type of prostaglandin receptor . It has an affinity for the FP receptor that is approximately 12 times higher than that of the carboxylic acid of latanoprost . This interaction plays a crucial role in its function as an ocular hypotensive agent .
Cellular Effects
This compound has been shown to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This reduction in IOP is believed to be due to an increase in the outflow of aqueous humor . Additionally, this compound is capable of influencing eyelash growth .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into its biologically active acid metabolite via hydrolysis by corneal esterases . This metabolite then exerts its effects at the molecular level, including binding interactions with the FP receptor .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, a significant reduction in IOP was observed at each visit compared with baseline . This suggests that this compound has a sustained and significant effect on reducing IOP .
Metabolic Pathways
This compound is an ester prodrug which is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite . This metabolite is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues occur through its absorption through the cornea following instillation . The compound’s lipophilic nature, due to its status as an ester, allows for quick absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tafluprost ethyl amide involves several key steps. One notable method includes the Julia–Lythgoe olefination of a structurally advanced prostaglandin phenylsulfone with an aldehyde ω-chain synthon. This is followed by deoxydifluorination of a trans-13,14-en-15-one with Deoxo-Fluor, hydrolysis of protecting groups, and final esterification of the acid .
Industrial Production Methods: The industrial production of this compound leverages the same prostaglandin phenylsulfone as a starting material, which is also used in the synthesis of other commercially available antiglaucoma prostaglandin F2α analogs. This approach significantly reduces manufacturing costs and ensures the preparation of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tafluprost ethyl amide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as Dess-Martin periodinane (DMP) and sodium bicarbonate in dichloromethane at 0°C.
Reduction: Reagents like diisobutylaluminum hydride (DIBAL-H) in dichloromethane at -78°C.
Substitution: Reagents such as phenol, triphenylphosphine, and diisopropyl azodicarboxylate in toluene at 99–100°C.
Major Products: The major products formed from these reactions include tafluprost methyl ester and this compound .
Scientific Research Applications
Tafluprost ethyl amide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various prostaglandin derivatives.
Biology: Studied for its effects on intraocular pressure and eyelash growth.
Medicine: Utilized in the treatment of glaucoma and ocular hypertension.
Industry: Incorporated into cosmetic products for eyelash enhancement
Comparison with Similar Compounds
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZKLIPANASSBD-MSHHKXPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185851-52-8 | |
| Record name | Taflpostamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185851528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Heptenamide, 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-N-ethyl-, (5Z)- (ACI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl Tafluprostamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJG9Y3YD25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of developing a novel synthesis route for prostaglandin analogs like Tafluprost?
A1: The research highlights the economic benefits of developing a novel convergent synthesis route for Tafluprost []. Using a common starting material, prostaglandin phenylsulfone 16, for the synthesis of various prostaglandin analogs (latanoprost, travoprost, bimatoprost, and tafluprost) offers significant cost reductions in large-scale production. This approach streamlines the manufacturing process and allows for the efficient production of multiple medications from a common precursor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


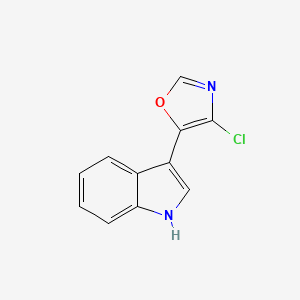
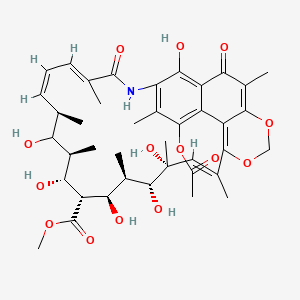

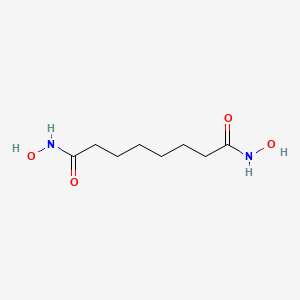
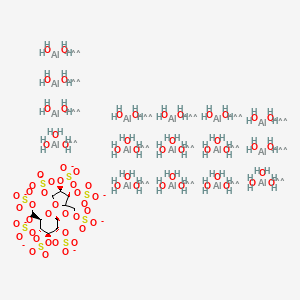

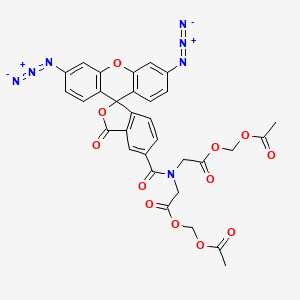
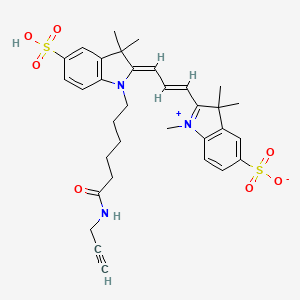
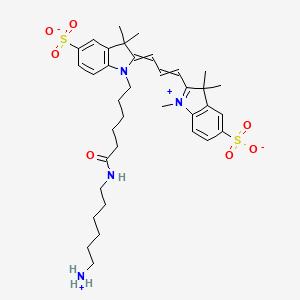
![2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B611057.png)
